molecular formula C8H15O4P B3213019 2-Acetonyl-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane CAS No. 111011-80-4

2-Acetonyl-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane

Cat. No.: B3213019
CAS No.: 111011-80-4
M. Wt: 206.18 g/mol
InChI Key: UKUZWKGFVBSNHO-UHFFFAOYSA-N
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Description

2-Acetonyl-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane, also known as 2,2-Dimethylpropylene acetonylphosphonate, is a chemical compound with the molecular formula C₈H₁₅O₄P and a molecular weight of 206.18 g/mol . This compound is characterized by its unique structure, which includes a dioxaphosphorinane ring, making it an interesting subject for various chemical studies and applications.

Scientific Research Applications

2-Acetonyl-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetonyl-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane typically involves the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethylamine in dry toluene . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Acetonyl-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various phosphorane and phosphine oxide derivatives, which have significant applications in organic synthesis and materials science .

Mechanism of Action

The mechanism of action of 2-Acetonyl-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The dioxaphosphorinane ring structure plays a crucial role in its reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetonyl-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane is unique due to its acetonyl group, which provides distinct reactivity and potential for forming various derivatives. This uniqueness makes it valuable in both academic research and industrial applications .

Properties

IUPAC Name

1-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15O4P/c1-7(9)4-13(10)11-5-8(2,3)6-12-13/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUZWKGFVBSNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CP1(=O)OCC(CO1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

0.69 g (3.7 mmol) of 2-allenyl-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane (II) was dissolved in 3 ml of acetonitrile, and 0.22 g (4.4 mmol) of hydrazine monohydrate was added thereto. The mixture was left for 30 minutes at room temperature. Then, 4.8 g of 10% by weight hydrochloric acid was added thereto and stirred for one hour. The solvent was distilled off to about one-half its initial volume under reduced pressure and the reaction mixture diluted with 30 ml of 20% by weight sodium chloride aqueous solution, was extracted 2 times with 40 ml of chloroform. The chloroform layers were combined and dried over anhydrous sodium sulfate, followed by filtration. The solvent was distilled off to obtain 0.75 g (yield: about quantitative amount) of the desired product of 2-acetonyl-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane (IV) as colorless solid.
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution mixture of II and III obtained in Reference Example 1 was stirred under cooling with ice and 510 g (10.2 mol) of hydrazine monohydrate was dropwise added thereto. After the completion of dropwise addition, the solution mixture was stirred for 30 minutes (the reaction was completed in ten minutes), and 11.2 kg of 10% by weight hydrochloric acid was added thereto. The solution mixture was stirred for one hour at room temperature and 5.0 kg of the solvent was distilled off. The solution was subjected to salting-out by addition of 1.38 kg of sodium chloride and extracted 2 times with 15.8 kg of chloroform. The chloroform layers were combined and dried over anhydrous sodium sulfate, followed by filtration. The solvent was distilled off, and the residue was dissolved in 3.5 kg of toluene and cooled with ice. The crystal thus precipitated was collected by filtration by means of suction and washed with 1.0 kg of toluene cooled and dried to obtain 1,000 g (yield: 57.5% through 4 steps) of the desired product of 2-acetonyl-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane as colorless crystal.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
510 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

0.69 g (3.7 mmol) of 5,5-dimethyl-2-(1-propynyl)-2-oxo-1,3,2-dioxaphosphorinane (III) was dissolved in 3 ml of acetonitrile, and 0.22 g (4.4 mmol) of hydrazine monohydrate was added thereto. The mixture was left for 30 hours at room temperature. Then, 4.8 g of 10% by weight hydrochloric acid was added thereto and stirred for one hour. The solvent was distilled off to about one-half of its initial volume under reduced pressure, and the reaction mixture diluted with 30 ml of 20% by weight sodium chloride aqueous solution, was extracted 2 times with 40 ml of chloroform. The chloroform layers were combined and dried over anhydrous sodium sulfate, followed by filtration. The solvent was distilled off to obtain 0.77 g (yield: about quantitative amount) of the desired product of 2-acetonyl-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane (IV) as colorless solid.
Name
5,5-dimethyl-2-(1-propynyl)-2-oxo-1,3,2-dioxaphosphorinane
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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